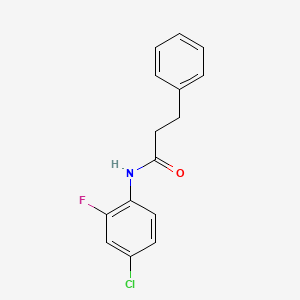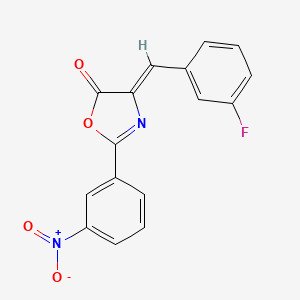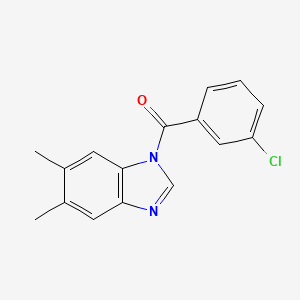
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a synthetic compound that belongs to the class of amide compounds and is widely used in the field of neuroscience. The compound has shown promising results in various studies and has been found to have potential applications in the treatment of neurological disorders.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide acts as a non-competitive antagonist of the NMDA receptor, which is a major excitatory receptor in the brain. The compound binds to the receptor at a site that is distinct from the glutamate binding site and prevents the influx of calcium ions into the neuron. This leads to a reduction in the excitatory response of the neuron and a decrease in synaptic plasticity.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce the expression of the immediate early gene c-fos, which is a marker of neuronal activity. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been found to decrease the levels of the stress hormone corticosterone in animal models, suggesting an anxiolytic effect.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has several advantages for use in lab experiments. The compound is easy to synthesize and is commercially available in high purity. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been extensively studied and has a well-established mechanism of action. However, one limitation of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide is its non-specificity, as it can also bind to other receptors besides the NMDA receptor.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide. One potential area of research is the development of more specific NMDA receptor antagonists that can selectively target different subtypes of the receptor. Another direction is the investigation of the long-term effects of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide on neuronal function and synaptic plasticity. Finally, N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide could be explored as a potential therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide involves the reaction of 4-chloro-2-fluoroaniline and phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide in high purity and yield.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has shown potential applications in various areas of scientific research, particularly in neuroscience. The compound has been found to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, which is a major receptor involved in synaptic plasticity and memory formation. N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYNIQIRQQHGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2,6-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5852488.png)
![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)





![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)


![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)
